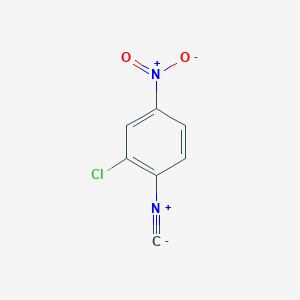
2-Chloro-1-isocyano-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isocyano-4-nitrobenzene is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. This compound is also known as CDNI, and it has various applications in chemical biology and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-isocyano-4-nitrobenzene involves the reaction of the isocyanate group with nucleophilic amino acid residues in proteins, particularly cysteine and lysine. This forms covalent adducts that can modify the function and activity of proteins. The nitro group on the benzene ring can also participate in redox reactions, which can further modify the activity of proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-isocyano-4-nitrobenzene depend on the specific protein or biomolecule that it interacts with. It can modify the activity of enzymes, receptors, and other proteins involved in cellular signaling and metabolism. It can also affect protein-protein interactions and protein-DNA interactions. The physiological effects of 2-Chloro-1-isocyano-4-nitrobenzene are not well understood, but it has been shown to have cytotoxic effects on cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-isocyano-4-nitrobenzene in lab experiments are its selectivity and specificity for nucleophilic amino acid residues in proteins. This allows researchers to selectively label and modify proteins, and to study their function and activity in biological systems. However, the limitations of using 2-Chloro-1-isocyano-4-nitrobenzene include its toxicity and hazardous nature, which require careful handling and disposal. It can also have off-target effects on proteins that have nucleophilic amino acid residues other than cysteine and lysine.
Direcciones Futuras
For research involving 2-Chloro-1-isocyano-4-nitrobenzene include the development of new chemical probes with improved selectivity and specificity for different types of proteins and biomolecules. This could involve the synthesis of new derivatives of 2-Chloro-1-isocyano-4-nitrobenzene with modified functional groups. Another direction for research is the development of new methods for the selective delivery of chemical probes to specific cells or tissues in vivo. This could involve the use of targeted nanoparticles or other delivery systems. Finally, future research could focus on the use of chemical probes like 2-Chloro-1-isocyano-4-nitrobenzene to study the function and activity of proteins in complex biological systems, such as in disease states or in response to environmental stimuli.
In conclusion, 2-Chloro-1-isocyano-4-nitrobenzene is a valuable chemical probe that is widely used in scientific research. Its selectivity and specificity for nucleophilic amino acid residues in proteins make it a useful tool for studying the function and activity of biomolecules. However, its toxicity and hazardous nature require careful handling and disposal. Future research directions could focus on the development of new chemical probes with improved selectivity and specificity, as well as new methods for the selective delivery of probes to specific cells or tissues in vivo.
Métodos De Síntesis
2-Chloro-1-isocyano-4-nitrobenzene can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitroaniline with phosgene, followed by the reaction of the resulting intermediate with sodium azide and then with copper(I) cyanide. The final product is obtained through a reaction with hydrogen chloride. This synthesis method is complex and requires careful handling of toxic and hazardous chemicals.
Aplicaciones Científicas De Investigación
2-Chloro-1-isocyano-4-nitrobenzene is widely used in scientific research, particularly in chemical biology and biochemistry. It is used as a chemical probe to study the function and activity of proteins, enzymes, and other biomolecules. It can react with nucleophilic amino acid residues in proteins, such as cysteine and lysine, to form covalent adducts. This allows researchers to selectively label and modify proteins, and to study their function and activity in biological systems.
Propiedades
Número CAS |
118783-09-8 |
|---|---|
Nombre del producto |
2-Chloro-1-isocyano-4-nitrobenzene |
Fórmula molecular |
C7H3ClN2O2 |
Peso molecular |
182.56 g/mol |
Nombre IUPAC |
2-chloro-1-isocyano-4-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4H |
Clave InChI |
VDXUYONBOVKOHG-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
SMILES canónico |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Sinónimos |
Benzene, 2-chloro-1-isocyano-4-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)


